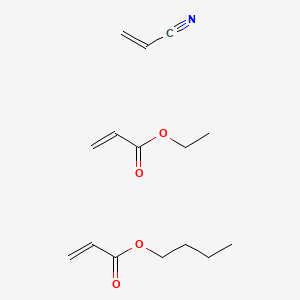

Butyl prop-2-enoate; ethyl prop-2-enoate; prop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Butyl prop-2-enoate: , ethyl prop-2-enoate , and prop-2-enenitrile are organic compounds with significant industrial and scientific applications. Butyl prop-2-enoate and ethyl prop-2-enoate are esters of acrylic acid, while prop-2-enenitrile is a nitrile derivative. These compounds are known for their reactivity and versatility in various chemical processes.

Métodos De Preparación

Butyl prop-2-enoate

Butyl prop-2-enoate is typically synthesized through the esterification of acrylic acid with n-butanol. This reaction is catalyzed by sulfuric acid, followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .

Ethyl prop-2-enoate

Ethyl prop-2-enoate is produced by the acid-catalyzed esterification of acrylic acid with ethanol. The crude ester obtained from the reaction undergoes derecombination, extraction, and rectification to yield the finished product .

Análisis De Reacciones Químicas

Butyl prop-2-enoate

Butyl prop-2-enoate undergoes various chemical reactions, including:

Polymerization: It can be polymerized to form poly(butyl acrylate), which is used in paints, adhesives, and coatings.

Copolymerization: It readily copolymerizes with ethylene, styrene, and vinyl acetate to form various copolymers.

Ethyl prop-2-enoate

Ethyl prop-2-enoate also undergoes several reactions:

Aplicaciones Científicas De Investigación

Butyl prop-2-enoate

Butyl prop-2-enoate is widely used in the production of polymers, which are utilized in paints, sealants, coatings, adhesives, textiles, and plastics . It is also used in the manufacture of inks, resins, caulks, adhesives, sealants, fibers, leather, and packaging materials .

Ethyl prop-2-enoate

Ethyl prop-2-enoate is primarily used in the production of polymers for paints, textiles, and non-woven fibers . It is also a reagent in the synthesis of various pharmaceutical intermediates .

Mecanismo De Acción

Butyl prop-2-enoate

In rodent models, butyl prop-2-enoate is metabolized by carboxylesterase or reactions with glutathione. This detoxification process produces acrylic acid, butanol, and mercapturic acid waste, which are excreted .

Ethyl prop-2-enoate

Ethyl prop-2-enoate acts as a reactant for homologous alkyl acrylates through transesterification with higher alcohols. This reaction is catalyzed by acidic or basic conditions .

Comparación Con Compuestos Similares

Butyl prop-2-enoate

Similar compounds include methyl prop-2-enoate and ethyl prop-2-enoate. Butyl prop-2-enoate is unique due to its higher molecular weight and longer alkyl chain, which imparts different physical properties such as lower volatility and higher boiling point .

Ethyl prop-2-enoate

Ethyl prop-2-enoate is similar to butyl prop-2-enoate and methyl prop-2-enoate. Its uniqueness lies in its balance of reactivity and physical properties, making it suitable for a wide range of applications in polymer production .

Conclusion

Butyl prop-2-enoate, ethyl prop-2-enoate, and prop-2-enenitrile are versatile compounds with significant industrial and scientific applications. Their unique chemical properties and reactivity make them valuable in various fields, including polymer production, pharmaceuticals, and coatings.

Propiedades

Número CAS |

29437-34-1 |

|---|---|

Fórmula molecular |

C15H23NO4 |

Peso molecular |

281.35 g/mol |

Nombre IUPAC |

butyl prop-2-enoate;ethyl prop-2-enoate;prop-2-enenitrile |

InChI |

InChI=1S/C7H12O2.C5H8O2.C3H3N/c1-3-5-6-9-7(8)4-2;1-3-5(6)7-4-2;1-2-3-4/h4H,2-3,5-6H2,1H3;3H,1,4H2,2H3;2H,1H2 |

Clave InChI |

BKRQZYNCQDTKLQ-UHFFFAOYSA-N |

SMILES canónico |

CCCCOC(=O)C=C.CCOC(=O)C=C.C=CC#N |

Descripción física |

Liquid |

Números CAS relacionados |

29437-34-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate](/img/structure/B14688830.png)

![N,N-Dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14688851.png)